3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Construction of the Thiazole Ring: The pyrazole derivative is then reacted with a thioamide to form the thiazole ring. This step often requires heating and the presence of a base such as potassium carbonate.
Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization with a suitable reagent, such as a carbodiimide, to form the pyrimidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems
Biology
In biological research, 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its versatility in chemical reactions makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxamide
- 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-8-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of heterocyclic rings. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
Molecular Formula |
C12H11N5O2S |
---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
3-methyl-N-(1-methylpyrazol-4-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H11N5O2S/c1-7-6-20-12-13-4-9(11(19)17(7)12)10(18)15-8-3-14-16(2)5-8/h3-6H,1-2H3,(H,15,18) |
InChI Key |
SVOABEGLPFGJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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